ETHYL 2-{1-[(3,4-DIFLUOROPHENYL)METHYL]-3-OXOPIPERAZIN-2-YL}ACETATE
Description
Ethyl [1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]acetate is a chemical compound with the molecular formula C15H18F2N2O3. It is characterized by the presence of a piperazine ring substituted with a 3,4-difluorobenzyl group and an ethyl acetate moiety.
Properties
IUPAC Name |
ethyl 2-[1-[(3,4-difluorophenyl)methyl]-3-oxopiperazin-2-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F2N2O3/c1-2-22-14(20)8-13-15(21)18-5-6-19(13)9-10-3-4-11(16)12(17)7-10/h3-4,7,13H,2,5-6,8-9H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCHYJTRSGNNBGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1C(=O)NCCN1CC2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{1-[(3,4-DIFLUOROPHENYL)METHYL]-3-OXOPIPERAZIN-2-YL}ACETATE typically involves the reaction of 3,4-difluorobenzyl chloride with piperazine, followed by esterification with ethyl acetate. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The process may also involve the use of solvents like dichloromethane or ethanol to dissolve the reactants and control the reaction environment .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl [1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in the formation of various substituted benzyl derivatives .
Scientific Research Applications
Ethyl [1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Mechanism of Action
The mechanism of action of ETHYL 2-{1-[(3,4-DIFLUOROPHENYL)METHYL]-3-OXOPIPERAZIN-2-YL}ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluorobenzyl group can enhance binding affinity and specificity, while the piperazine ring may facilitate interactions with biological macromolecules. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives and benzyl-substituted compounds, such as:
- Ethyl [1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]acetate
- Ethyl [1-(3,4-dichlorobenzyl)-3-oxo-2-piperazinyl]acetate
- Ethyl [1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetate
Uniqueness
Ethyl [1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]acetate is unique due to the presence of the difluorobenzyl group, which can impart distinct chemical and biological properties. The fluorine atoms can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
